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Abstract

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is a chiral non-proteinogenic amino
acid derivative of significant interest in pharmaceutical development. Its precise
stereochemistry and functional groups make it a valuable building block for the synthesis of
complex therapeutic agents. This technical guide provides a comprehensive overview of this
compound, beginning with its systematic nomenclature and commonly used synonyms. We will
delve into its physicochemical properties, outline a standard laboratory-scale synthesis, detail
robust analytical methods for its characterization, and discuss its primary applications within the
field of drug discovery. This document is intended for researchers, chemists, and drug
development professionals who require a detailed, practical understanding of this important
synthetic intermediate.

Part 1: Chemical Identity and Nomenclature

Accurate identification of chemical entities is paramount for reproducibility and regulatory
compliance in scientific research. (R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid is
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known by several names in literature and commercial catalogs. Understanding these synonyms
is crucial for effective literature searches and material procurement.

The compound's structure is based on phenylglycine, an amino acid with a phenyl group
attached to the a-carbon. The "(R)" designation specifies the stereochemistry at this chiral
center. The amino group is protected with a methoxycarbonyl group (-COOCHSs), a common
strategy in peptide synthesis to prevent unwanted side reactions.

Table 1: Synonyms and Chemical Identifiers

Identifier Type Value Source(s)
(2R)-2-
Primary IUPAC Name [(methoxycarbonyl)amino]-

2-phenylacetic acid

N-Methoxycarbonyl-D-

Common Synonym ohenylglycine [1]
Abbreviated Name Moc-D-Phg-OH [2]
CAS Registry Number 50890-96-5 [11[3]
Molecular Formula C10H11NOa4 [1]
Molecular Weight 209.20 g/mol

| INChl Key | GOJLQSAREKTKPT-MRVPVSSYSA-N | |

Other synonyms found in chemical databases and supplier catalogs include:
* (R)-2-(Methoxycarbonylamino)-2-phenylaceticaci[1]

* (aR)-a-[(Methoxycarbonyl)amino]benzeneacetic acid[1]

¢ (R)-2-(Methoxycarbonylamino)-2-phenylethanoic acid[1]

The "D" in "D-phenylglycine" is an older nomenclature system that, in this case, corresponds to
the (R) configuration based on the Cahn-Ingold-Prelog priority rules.
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Part 2: Physicochemical Properties and Analytical
Characterization

Understanding the physical and chemical properties of (R)-N-(Methoxycarbonyl)-phenylglycine
is essential for its handling, storage, and use in synthetic procedures.

Table 2: Physicochemical Properties

Property Value Reference(s)

] White to almost white
Physical Form [1]
powder or crystals

Melting Point 120 °C [1114]
Boiling Point 391.3 £ 35.0 °C (Predicted) [1]
Density 1.283 + 0.06 g/cm? (Predicted) [1]
pKa 3.96 £ 0.10 (Predicted) [1]

| Storage Conditions | Room temperature, sealed in a dry environment. Air sensitive. |[1][4] |

Analytical Workflow for Quality Control

Ensuring the identity and purity of (R)-N-(Methoxycarbonyl)-phenylglycine is critical for its
successful application in drug synthesis. A multi-step analytical approach is recommended.
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Caption: Standard analytical workflow for the quality control of (R)-N-(Methoxycarbonyl)-
phenylglycine.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the
purity of non-volatile organic compounds. For chiral molecules like this one, a chiral stationary
phase is required to determine enantiomeric purity.

Objective: To determine the chemical and enantiomeric purity of a sample of (R)-N-
(Methoxycarbonyl)-phenylglycine.
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Instrumentation & Reagents:

HPLC system with a UV detector

e Chiral column (e.g., Chiralcel OD-H or equivalent)

o HPLC-grade Acetonitrile (ACN)

e HPLC-grade Water

e Formic Acid (FA) or Trifluoroacetic acid (TFA)

o Sample dissolved in mobile phase diluent (e.g., 50:50 ACN/Water)[5]
Procedure:

o Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is an
isocratic mixture of Acetonitrile and Water with a small amount of an acid modifier (e.g., 0.1%
FA). For example, 70:30 ACN:Hz20 + 0.1% FA.

o Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in
1 mL of the mobile phase diluent to create a 1 mg/mL stock solution.[5]

e System Setup:

o Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0
mL/min) until a stable baseline is achieved.

o Set the UV detector to a wavelength where the phenyl group has strong absorbance (e.g.,
220 nm or 254 nm).

« Injection: Inject a small volume (e.g., 5-10 pL) of the sample solution onto the column.
e Data Analysis:

o Record the chromatogram for a sufficient run time to allow all components to elute.
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o The peak corresponding to (R)-N-(Methoxycarbonyl)-phenylglycine should be the major
peak.

o The peak for the (S)-enantiomer, if present, will have a different retention time.

o Calculate the chemical purity by dividing the area of the main peak by the total area of all
peaks.

o Calculate the enantiomeric excess (% ee) using the formula: [(Area_R - Area_S) / (Area_R
+ Area_S)] * 100.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the desired (R)-
enantiomer and a flat baseline with minimal other peaks indicates high chemical purity. The
separation from the (S)-enantiomer peak, if observed, validates the enantiomeric purity
assessment. The method's robustness can be confirmed by analyzing a racemic (D/L) standard
to ensure the column is capable of separating both enantiomers.[5]

Part 3: Synthesis and Applications

(R)-N-(Methoxycarbonyl)-phenylglycine is not a naturally occurring compound and must be
produced through chemical synthesis. Its primary value lies in its role as a chiral building block
in the pharmaceutical industry.

Synthetic Pathway Overview

A common and straightforward method for preparing this compound is through the N-protection
of the parent amino acid, (R)-phenylglycine (also known as D-phenylglycine).[6]
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Synthesis of (R)-N-(Methoxycarbonyl)-phenylglycine
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Caption: Synthetic workflow for the preparation of the tittle compound from (R)-phenylglycine.

Causality in Experimental Design: The synthesis is typically performed under Schotten-
Baumann conditions. This involves using an aqueous basic solution (like sodium bicarbonate or
sodium hydroxide) as the solvent. The base serves two critical functions:

o Deprotonation: It deprotonates the amino group of (R)-phenylglycine, converting it into a
more potent nucleophile, which is necessary to attack the electrophilic carbonyl carbon of
methyl chloroformate.

¢ Neutralization: It neutralizes the hydrochloric acid (HCI) byproduct that is formed during the
reaction, preventing it from protonating the unreacted starting material and stopping the
reaction.
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This two-phase system (aqueous base and an organic reactant) is efficient and allows for
simple workup, as the product can be precipitated by acidification.

Application in Drug Development

Non-proteinogenic amino acids like phenylglycine and its derivatives are crucial components in
modern pharmaceuticals.[7] They offer several advantages over their natural counterparts,
including:

 Increased Proteolytic Stability: The unnatural side chains can sterically hinder the approach
of proteases, increasing the drug's half-life in the body.

o Conformational Constraint: Incorporating these structures can lock a peptide-based drug into
a specific bioactive conformation, increasing its potency and selectivity for its target.[7]

» Novel Interactions: The unique phenyl group can form additional binding interactions (e.qg.,
pi-stacking) with the target receptor or enzyme, enhancing affinity.

(R)-N-(Methoxycarbonyl)-phenylglycine is specifically identified as a key intermediate in the
synthesis of antiviral drugs such as Velpatasvir, an inhibitor of the hepatitis C virus NS5A
protein.[1] The methoxycarbonyl protecting group is stable under many reaction conditions but
can be removed when needed during a multi-step synthesis. Its role as a building block allows
for the precise installation of the required (R)-phenylglycine moiety into the final complex drug
molecule.[7]

Conclusion

(R)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, more commonly known as N-
Methoxycarbonyl-D-phenylglycine, is a well-defined chemical entity with significant utility in
medicinal chemistry. Its identity is established by a set of consistent synonyms and unique
identifiers, particularly its CAS number, 50890-96-5. Its synthesis from D-phenylglycine is
straightforward, and its purity can be reliably assessed using standard analytical techniques
like chiral HPLC. The primary importance of this compound lies in its application as a
specialized chiral building block, enabling the efficient and stereocontrolled synthesis of
complex pharmaceuticals, most notably in the antiviral field. A thorough understanding of its
properties and handling, as detailed in this guide, is essential for its effective use in research
and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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